molecular formula C5H6BrN3O B13128103 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B13128103
M. Wt: 204.02 g/mol
InChI Key: QWLBFKACNUIQHH-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide typically involves the bromination of 1-methylpyrazole followed by the introduction of a carboxamide group. One common method involves the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent to yield 3-bromo-1-methylpyrazole. This intermediate is then reacted with a carboxamide source, such as an amide or an amine, under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

3-bromo-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C5H6BrN3O/c1-9-2-3(5(7)10)4(6)8-9/h2H,1H3,(H2,7,10)

InChI Key

QWLBFKACNUIQHH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Br)C(=O)N

Origin of Product

United States

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